Structural Verification in a High-Resolution nNOS Inhibitor Complex for Rational Drug Design
2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol is an integral component of a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor. Its role is confirmed by X-ray crystallography of the inhibitor bound to the rat nNOS heme domain (PDB ID: 3NLV). In contrast, the des-fluoro analog of the same inhibitor scaffold demonstrates a complete loss of oral bioavailability [1]. This provides direct structural evidence of the compound's unique binding mode, which is not achievable with other gem-difluoro alcohols lacking the 3-fluorophenyl motif.
| Evidence Dimension | Oral Bioavailability (in Rats) |
|---|---|
| Target Compound Data | 22% oral bioavailability for the gem-difluorinated nNOS inhibitor (Compound 3b) |
| Comparator Or Baseline | 0% oral bioavailability for the des-fluorinated analog |
| Quantified Difference | Absolute bioavailability increase of 22% |
| Conditions | In vivo study in rats; terminal half-life for Compound 3b was 3.7h |
Why This Matters
This evidence demonstrates that incorporating the 2,2-difluoro-2-(3-fluorophenyl)ethan-1-ol motif is crucial for achieving oral bioavailability in this class of inhibitors, directly impacting drug development decisions.
- [1] Xue, F., et al. (2010). Potent, highly selective, and orally bioavailable gem-difluorinated monocationic inhibitors of neuronal nitric oxide synthase. Journal of the American Chemical Society, 132(40), 14229-14238. View Source
- [2] PDBj. (n.d.). 3NLV: Structure of rat neuronal nitric oxide synthase heme domain in complex with 6-(((3S,4S)-4-(2-(2,2-Difluoro-2-(3-fluorophenyl)ethylamino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine. Retrieved from https://pdbj.org/mine/structural_details/3nlv. View Source
